molecular formula C11H17NO3 B4685163 ETHYL 3-[(2-METHYLBUT-3-YN-2-YL)CARBAMOYL]PROPANOATE

ETHYL 3-[(2-METHYLBUT-3-YN-2-YL)CARBAMOYL]PROPANOATE

Cat. No.: B4685163
M. Wt: 211.26 g/mol
InChI Key: TYIWCBMCBMHHNC-UHFFFAOYSA-N
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Description

ETHYL 3-[(2-METHYLBUT-3-YN-2-YL)CARBAMOYL]PROPANOATE is an organic compound with a complex structure that includes an ethyl ester, a carbamoyl group, and a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-[(2-METHYLBUT-3-YN-2-YL)CARBAMOYL]PROPANOATE typically involves the reaction of ethyl 3-bromopropanoate with 2-methylbut-3-yn-2-ylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amine group displaces the bromine atom, forming the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-[(2-METHYLBUT-3-YN-2-YL)CARBAMOYL]PROPANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bond in the 2-methylbut-3-yn-2-yl group to a double or single bond.

    Substitution: Nucleophilic substitution reactions can occur at the ester or carbamoyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in organic solvents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkenes, alkanes.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

ETHYL 3-[(2-METHYLBUT-3-YN-2-YL)CARBAMOYL]PROPANOATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 3-[(2-METHYLBUT-3-YN-2-YL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

ETHYL 3-[(2-METHYLBUT-3-YN-2-YL)CARBAMOYL]PROPANOATE can be compared with similar compounds such as:

    ETHYL 2-METHYLBUT-3-YNOATE: Similar structure but lacks the carbamoyl group, leading to different reactivity and applications.

    ETHYL 3-[(2-METHYLBUT-3-YN-2-YL)AMINO]PROPANOATE: Similar but with an amino group instead of a carbamoyl group, affecting its chemical properties and biological activities.

    2-METHYLBUT-3-YN-2-YL ACETATE: Contains an acetate group instead of a propanoate, resulting in different chemical behavior and uses.

Properties

IUPAC Name

ethyl 4-(2-methylbut-3-yn-2-ylamino)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-5-11(3,4)12-9(13)7-8-10(14)15-6-2/h1H,6-8H2,2-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIWCBMCBMHHNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC(C)(C)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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